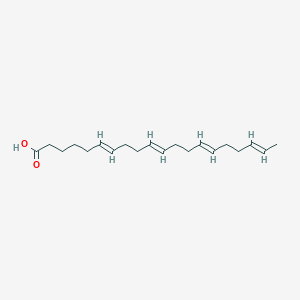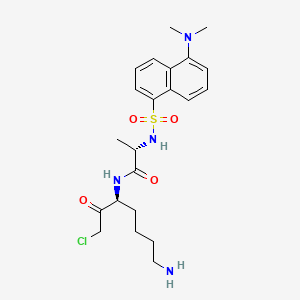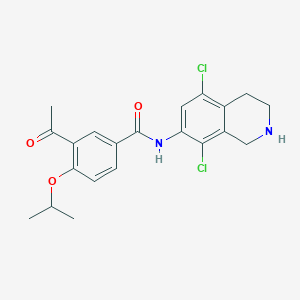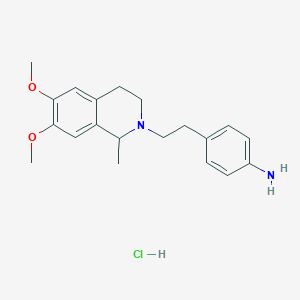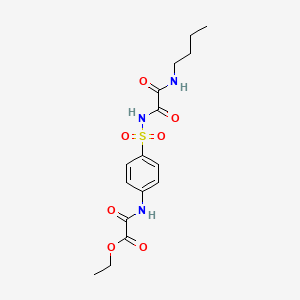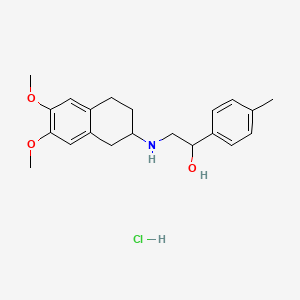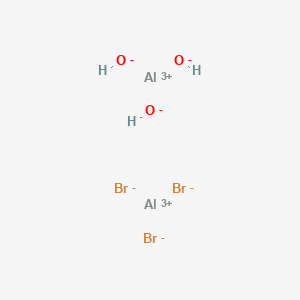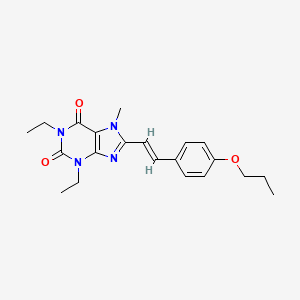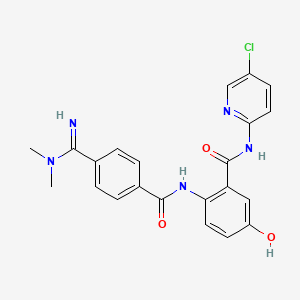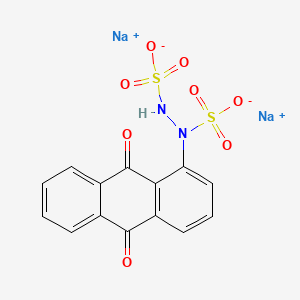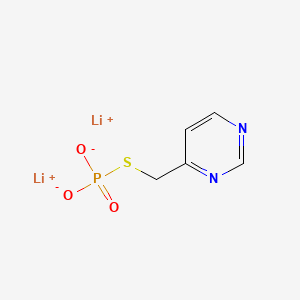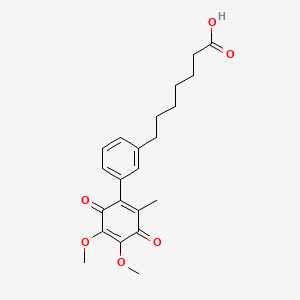
Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- is a complex organic compound with a unique structure that includes a benzene ring, a heptanoic acid chain, and a cyclohexadienone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexadienone Moiety: This can be achieved through the oxidation of a suitable precursor, such as a dimethoxybenzene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Heptanoic Acid Chain: This step involves the formation of a carbon-carbon bond between the cyclohexadienone moiety and the heptanoic acid chain. This can be done using a Friedel-Crafts acylation reaction, where the cyclohexadienone is treated with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Modifications: The final steps may include purification and characterization of the compound using techniques like column chromatography and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the cyclohexadienone moiety to a cyclohexanol derivative. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
科学的研究の応用
Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical research.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s cyclohexadienone moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- Benzeneheptanoic acid, zeta-(2,4,5-trimethyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-
- Benzeneheptanoic acid, z-(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-
Uniqueness
Benzeneheptanoic acid, zeta-(4,5-dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)- is unique due to its specific substitution pattern on the benzene ring and the presence of the heptanoic acid chain. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged for specific applications.
特性
CAS番号 |
103186-00-1 |
|---|---|
分子式 |
C22H26O6 |
分子量 |
386.4 g/mol |
IUPAC名 |
7-[3-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl]heptanoic acid |
InChI |
InChI=1S/C22H26O6/c1-14-18(20(26)22(28-3)21(27-2)19(14)25)16-11-8-10-15(13-16)9-6-4-5-7-12-17(23)24/h8,10-11,13H,4-7,9,12H2,1-3H3,(H,23,24) |
InChIキー |
QGFAWLXRVKPXFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C2=CC=CC(=C2)CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


